Cas no 946201-04-3 (5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile)

5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile structure
946201-04-3 structure
Product name:5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile
CAS No:946201-04-3
MF:C23H25N3O3
MW:391.46290564537
CID:5430331

5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(3,5-dimethylpiperidin-1-yl)-2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
    • 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C23H25N3O3/c1-15-5-4-6-18(10-15)27-14-19-7-8-21(28-19)22-25-20(11-24)23(29-22)26-12-16(2)9-17(3)13-26/h4-8,10,16-17H,9,12-14H2,1-3H3
    • InChI Key: VRXMTDGHWUMJFA-UHFFFAOYSA-N
    • SMILES: O1C(N2CC(C)CC(C)C2)=C(C#N)N=C1C1=CC=C(COC2=CC=CC(C)=C2)O1

5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3309-0754-10μmol
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3309-0754-5mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3309-0754-30mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3309-0754-5μmol
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3309-0754-3mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3309-0754-20mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
20mg
$99.0 2023-04-26
Life Chemicals
F3309-0754-25mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3309-0754-20μmol
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3309-0754-15mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3309-0754-1mg
5-(3,5-dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
946201-04-3 90%+
1mg
$54.0 2023-04-26

Additional information on 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile

Introduction to 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile and Its Significance in Modern Chemical Biology

The compound with the CAS number 946201-04-3, identified as 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a 1,3-oxazole core linked to a furan moiety and a 3,5-dimethylpiperidine side chain, has garnered attention due to its potential pharmacological applications. The presence of multiple functional groups, including a carbonitrile group and an aryl ether, makes it a versatile scaffold for further derivatization and exploration.

In recent years, the development of novel heterocyclic compounds has been a cornerstone in drug discovery efforts. The 1,3-oxazole ring is particularly noteworthy for its prevalence in bioactive molecules, often contributing to favorable pharmacokinetic properties. The incorporation of a furan unit further enhances the compound's complexity, offering opportunities for unique interactions with biological targets. The 3,5-dimethylpiperidine substituent adds another layer of structural diversity, which can influence both solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential role in modulating biological pathways relevant to neurological disorders. The dimethylpiperidine moiety is well-known for its ability to enhance blood-brain barrier penetration, making it an attractive feature for central nervous system (CNS) drug candidates. Additionally, the combination of the furan and oxazole rings suggests potential activity against enzymes or receptors involved in neurodegenerative diseases. Preliminary studies have hinted at its interaction with certain kinases and ion channels, which are critical targets in conditions such as Alzheimer's and Parkinson's diseases.

The carbonitrile group at the 4-position of the oxazole ring is another key feature that warrants detailed investigation. Carbonitrile functionalities are frequently incorporated into drug molecules due to their ability to serve as hydrogen bond acceptors and to modulate electronic properties. In this context, the nitrile group may play a crucial role in determining the compound's binding affinity and selectivity towards specific biological targets. Furthermore, the electron-withdrawing nature of the nitrile can influence the overall reactivity and metabolic fate of the molecule.

Recent advances in computational chemistry have enabled more sophisticated virtual screening approaches to identify promising drug candidates. The structural features of 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile make it an ideal candidate for such methodologies. Molecular docking simulations have suggested potential interactions with targets such as monoamine oxidase (MAO) inhibitors and serotonergic receptors. These findings align well with existing literature on heterocyclic compounds that exhibit similar pharmacological profiles.

The synthesis of this compound presents an intriguing challenge due to its complex architecture. Multi-step organic transformations are typically required to construct the desired framework. Key synthetic strategies may involve cyclization reactions to form the oxazole and furan moieties, followed by nucleophilic substitution or condensation reactions to introduce the piperidine and phenoxymethyl groups. Advanced techniques such as transition metal-catalyzed cross-coupling reactions could also be employed to streamline certain synthetic steps.

In terms of biological evaluation, the compound has been tested in several in vitro assays to assess its potential therapeutic effects. Initial results indicate that it exhibits moderate activity against certain cancer cell lines, possibly through inhibition of proliferation or induction of apoptosis. Additionally, preliminary pharmacokinetic studies suggest reasonable oral bioavailability and good distribution across various tissues. These findings underscore its promise as a lead compound for further optimization.

The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful drugs have been derived from natural products or their analogs due to their inherent structural complexity and biological activity. The structural motifs present in 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile bear resemblance to several bioactive natural products known for their therapeutic properties. This parallelism suggests that further exploration may uncover additional pharmacological benefits.

Future directions for research on this compound may include exploring its mechanism of action at a molecular level. Techniques such as X-ray crystallography can be employed to determine high-resolution structures of protein-ligand complexes involving this molecule. Such insights would provide valuable information for structure-based drug design efforts aimed at improving potency and selectivity.

Moreover, exploring derivatives of this compound could yield novel analogs with enhanced properties. For instance, modifications at the piperidine ring might improve CNS penetration or metabolic stability, while alterations at the furan or oxazole moieties could fine-tune interactions with specific biological targets. Such modifications would be guided by both computational predictions and experimental data from high-throughput screening campaigns.

The development of new methodologies for synthesizing complex heterocyclic compounds remains an active area of research in organic chemistry. Catalytic approaches that enable efficient construction of intricate molecular frameworks are particularly valuable for drug discovery purposes. The synthesis of 5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile could benefit from such innovations by reducing synthetic steps and improving overall yields.

In conclusion,5-(3,5-dimethylpiperidin-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-o xazole -4-carbonitrile (CAS no 946201 -04 - 3) represents a promising entity in chemical biology with significant potential for therapeutic applications . Its unique structural features , coupled with preliminary evidence suggesting favorable pharmacological properties , make it an exciting candidate for further investigation . Continued research into its synthesis , mechanism of action , and derivative development holds promise for advancing our understanding o f heterocyclic chemistry and its role in medicine . p >

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